Product packaging for Chiisanogenin(Cat. No.:)

Chiisanogenin

Cat. No.: B1258925
M. Wt: 484.7 g/mol
InChI Key: BYCBJBLIOKGBPB-YQIBJACNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Natural Product Chemistry and Pharmacognosy

Chiisanogenin is a significant compound within the fields of natural product chemistry and pharmacognosy, primarily recognized as a bioactive molecule derived from various medicinal plants. koreascience.krtargetmol.com It is the aglycone, or non-saccharide portion, of its corresponding glycoside, Chiisanoside (B1257515). chemfaces.comresearchgate.net Research into this compound often occurs in the context of exploring the pharmacological potential of plants traditionally used in medicine. mdpi.comresearchgate.net

The study of this compound is part of a broader investigation into the secondary metabolites of the Acanthopanax and Eleutherococcus genera. koreascience.krmdpi.com These plants are known for producing a diverse array of compounds, including lignans, flavonoids, and various triterpenoids, which are of interest for their potential biological activities. koreascience.kreuropa.euffhdj.com this compound, as a triterpenoid (B12794562), is a key focus in the phytochemical analysis of these species. mdpi.comresearchgate.net Its isolation and structural elucidation are fundamental steps in pharmacognosy, allowing for further investigation into its biological effects. For instance, studies have explored the anti-inflammatory properties of this compound, often comparing its potency to its glycoside form, Chiisanoside. chemfaces.comjst.go.jp The metabolic transformation of Chiisanoside into this compound by human intestinal bacteria is also a subject of research, highlighting the importance of metabolic pathways in the bioactivity of natural products. jst.go.jp

Origin and Occurrence in Botanical Species

This compound is a naturally occurring compound found predominantly in plants belonging to the Araliaceae family. koreascience.krscilit.com Its discovery and isolation are linked to several species within the Eleutherococcus (formerly Acanthopanax) genus, which are distributed in regions of Northeast Asia, including China, Korea, Japan, and Russia. mdpi.comjapsonline.comingentaconnect.com

The compound has been identified in various parts of these plants, including the leaves, fruits, and stem bark. chemfaces.commdpi.comkoreascience.krnih.govnih.gov Research has confirmed its presence in species such as Eleutherococcus senticosus (also known as Siberian Ginseng), Eleutherococcus sessiliflorus, Acanthopanax chiisanensis, and Acanthopanax divaricatus var. albeofructus. chemfaces.commdpi.comjst.go.jpingentaconnect.comnaturalproducts.netnih.gov The concentration of this compound and its related glycosides can vary between different species and even different parts of the same plant. researchgate.netmdpi.com For example, some Acanthopanax species are noted for having a high concentration of Chiisanoside, the precursor to this compound. researchgate.net

Structural Classification within Triterpenoids

This compound is classified as a triterpenoid, a large and diverse class of natural products derived from a C30 precursor, squalene. naturalproducts.net More specifically, it belongs to the lupane (B1675458) subgroup of triterpenoids. naturalproducts.netnaturalproducts.net Its most distinctive structural feature is that it is a 3,4-seco-lupane triterpenoid. mdpi.com This "seco" designation indicates that one of the rings in the typical pentacyclic lupane skeleton has undergone cleavage; in this case, the scission occurs between carbon atoms 3 and 4 of the A-ring. This ring-opening modification distinguishes this compound from more common lupane triterpenoids like lupeol (B1675499) and betulinic acid and is a characteristic feature of certain compounds found within the Eleutherococcus genus. mdpi.com

The molecular formula for this compound is C₃₀H₄₄O₅. naturalproducts.net Its structure contains a complex polycyclic framework incorporating specific oxygenation patterns that contribute to its chemical properties. The systematic IUPAC name for this compound is (1R,2R,5S,8R,9R,10R,12R,16R,17S,18S,21S)-16-hydroxy-1,2,17-trimethyl-14-oxo-8,18-bis(prop-1-en-2-yl)-13-oxapentacyclo[10.8.1.0²,¹⁰.0⁵,⁹.0¹⁷,²¹]henicosane-5-carboxylic acid. naturalproducts.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H44O5 B1258925 Chiisanogenin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H44O5

Molecular Weight

484.7 g/mol

IUPAC Name

(1R,2R,5S,8R,9R,10R,12R,16R,17S,18S,21S)-16-hydroxy-1,2,17-trimethyl-14-oxo-8,18-bis(prop-1-en-2-yl)-13-oxapentacyclo[10.8.1.02,10.05,9.017,21]henicosane-5-carboxylic acid

InChI

InChI=1S/C30H44O5/c1-16(2)18-8-11-30(26(33)34)13-12-27(5)20(24(18)30)14-21-25-28(27,6)10-9-19(17(3)4)29(25,7)22(31)15-23(32)35-21/h18-22,24-25,31H,1,3,8-15H2,2,4-7H3,(H,33,34)/t18-,19-,20+,21+,22+,24+,25-,27+,28+,29+,30-/m0/s1

InChI Key

BYCBJBLIOKGBPB-YQIBJACNSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3C[C@@H]4[C@H]5[C@]([C@@]3(CC2)C)(CC[C@H]([C@@]5([C@@H](CC(=O)O4)O)C)C(=C)C)C)C(=O)O

Canonical SMILES

CC(=C)C1CCC2(C1C3CC4C5C(C3(CC2)C)(CCC(C5(C(CC(=O)O4)O)C)C(=C)C)C)C(=O)O

Synonyms

chiisanogenin

Origin of Product

United States

Isolation and Extraction Methodologies for Chiisanogenin

Extraction Techniques from Plant Materials

The initial step in obtaining Chiisanogenin involves its extraction from plant materials, a process that has been approached through several methods. The choice of extraction technique and solvent system is paramount in maximizing the yield of the target compound.

A common method involves the use of organic solvents. For instance, dried and powdered fruits of Acanthopanax chiisanensis have been subjected to reflux extraction with methanol (B129727). koreascience.kr This initial methanol extract is then typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their solubility. koreascience.kr In one study, this compound was isolated from the chloroform fraction. koreascience.kr Similarly, the leaves of Eleutherococcus sessiliflorus are a known source of this compound. researchgate.netkribb.re.kr Research has shown that a 70% ethanol (B145695) extract of these leaves can be a starting point for isolation. researchgate.net Another study utilized a 75% ethanol solution for ultrasonic extraction from the dry leaves of A. sessiliflorus. frontiersin.org

More advanced and efficient methods have also been explored. Ultrasound-assisted enzymatic extraction (UAEE) has been employed to enhance the release of active compounds from plant cell walls. mdpi.com This technique leverages the synergistic effects of ultrasonic waves and enzymatic action to improve extraction efficiency. mdpi.com Furthermore, natural deep eutectic solvents (NADES) are being investigated as greener alternatives to conventional organic solvents for the extraction of triterpenoid (B12794562) saponins (B1172615). mdpi.com For example, a mixture of choline (B1196258) chloride and lactic acid has proven effective in extracting saponins from Acanthopanax senticosus. mdpi.com

The table below summarizes various extraction methods and solvents used for isolating this compound and related saponins from different plant sources.

Plant SourcePlant PartExtraction MethodSolvent(s)Reference
Acanthopanax chiisanensisFruitsReflux ExtractionMethanol koreascience.kr
Eleutherococcus sessiliflorusLeaves-70% Ethanol researchgate.net
Acanthopanax sessiliflorusLeavesUltrasonic Extraction75% Ethanol frontiersin.org
Acanthopanax senticosus--Choline chloride–lactic acid mdpi.com
Acanthopanax giraldii HarmsTender LeavesHeat Reflux Extraction80% Methanol cabidigitallibrary.org
Aralia chinensisRoots-- nih.gov
Aralia elataRoot Barks-Methanol koreascience.kr

Chromatographic Separation and Purification Strategies for this compound

Following initial extraction, the crude extract contains a complex mixture of compounds, necessitating sophisticated separation and purification techniques to isolate this compound. Column chromatography is a fundamental and widely used method in this process.

Silica (B1680970) gel column chromatography is a staple technique. In one instance, the chloroform fraction of a methanol extract from Acanthopanax chiisanensis fruits was subjected to silica gel column chromatography. koreascience.kr The column was eluted with a gradient of n-hexane and ethyl acetate, and this compound was successfully isolated from a specific fraction (n-Hx:EtOAc = 70:30) through methanol recrystallization. koreascience.kr Another study detailed the purification of this compound from a hydrolyzed product of Chiisanoside (B1257515). frontiersin.org The purification was achieved using silica gel (300–400 mesh) as the stationary phase with a chloroform/methanol solvent system in a gradient elution (50:1 to 10:1). frontiersin.org

The purification of saponins from the root bark of Aralia chinensis also demonstrates the utility of chromatographic methods. nih.gov In more advanced applications, high-performance thin-layer chromatography (HPTLC) has been used for the effect-directed profiling of plant extracts, including those from Eleutherococcus, to identify bioactive compounds. researchgate.net Furthermore, high-speed counter-current chromatography (HSCCC) coupled with an evaporative light scattering detector (ELSD) has been highlighted as a superior method for the separation of saponins, which often lack a chromophore for UV detection. springernature.com

For the analysis and characterization of this compound, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been developed. nih.gov A study reported a method using an ACQUITY UPLC™ BEH C18 column with a mobile phase of acetonitrile (B52724) and 5 mM ammonium (B1175870) acetate (90:10, v/v) for the rapid and sensitive determination of this compound. nih.gov

The table below outlines various chromatographic techniques used for the separation and purification of this compound.

Chromatographic MethodStationary PhaseMobile Phase/EluentDetection MethodReference
Silica Gel Column ChromatographySilica Geln-Hexane and Ethyl Acetate (gradient)- koreascience.kr
Silica Gel Column ChromatographySilica Gel (300–400 mesh)Chloroform and Methanol (gradient)- frontiersin.org
High-Speed Counter-Current Chromatography--Evaporative Light Scattering Detector (ELSD) springernature.com
Ultra-Performance Liquid ChromatographyACQUITY UPLC™ BEH C18Acetonitrile and 5 mM Ammonium Acetate (90:10, v/v)Tandem Mass Spectrometry (MS/MS) nih.gov

Optimization of Isolation Yields of this compound

Maximizing the yield of this compound is a critical objective for both research and potential industrial applications. Several factors can be optimized to enhance the efficiency of the isolation process.

One key factor is the harvest time of the plant material. A study on Eleutherococcus sessiliflorus leaves found that the yields of Chiisanoside and this compound were inversely proportional, and the optimal harvest time to obtain both components was determined to be July. researchgate.netkribb.re.kr This highlights the importance of understanding the metabolic changes in the plant throughout its growth cycle.

The extraction conditions themselves can be optimized using statistical methods like response surface methodology (RSM) with a Box-Behnken design. researchgate.net This approach allows for the systematic investigation of multiple variables to find the optimal combination. For instance, in an ultrasound-assisted enzymatic extraction of components from Acanthopanax sessiliflorus stems, parameters such as ultrasonic temperature, duration, ethanol concentration, and the liquid-to-material ratio were optimized. mdpi.com The optimal conditions were found to be an ultrasound temperature of 59 °C, a duration of 57 minutes, an ethanol concentration of 61%, and a liquid-to-material ratio of 39:1. mdpi.com

The choice of extraction method also significantly impacts yield. A study on Acanthopanax giraldii Harms tender leaves compared different methods and found that heat reflux extraction yielded a higher content of total saponins compared to other techniques. cabidigitallibrary.org Further optimization of the heat reflux method for this plant material resulted in an average total saponin (B1150181) content of 30.44 mg/g. cabidigitallibrary.org

The table below presents optimized parameters for enhancing the yield of this compound and related saponins.

Plant SpeciesOptimized ParameterOptimal ConditionOutcomeReference
Eleutherococcus sessiliflorusHarvest TimeJulyOptimal yield of Chiisanoside and this compound researchgate.netkribb.re.kr
Acanthopanax sessiliflorusUltrasound-Assisted Enzymatic ExtractionTemperature: 59 °C, Time: 57 min, Ethanol: 61%, Liquid-to-Material Ratio: 39:1Maximized extraction of active components mdpi.com
Acanthopanax giraldii HarmsExtraction MethodHeat Reflux ExtractionHigher yield of total saponins cabidigitallibrary.org

Biosynthesis and Metabolic Pathways of Chiisanogenin

Precursor Identification and Early Biosynthetic Steps

The journey to forming chiisanogenin begins with the fundamental building blocks of triterpenoids. The biosynthesis originates from the cyclization and subsequent modification of squalene, a triterpene precursor. The initial stages follow the well-established mevalonate (B85504) pathway, where acetyl-CoA is converted through a series of enzymatic steps to produce 2,3-oxidosqualene (B107256). This linear precursor is the pivotal branching point for the synthesis of a vast array of triterpenoids and sterols in plants. d-nb.infopnas.org

The aglycone of chiisanoside (B1257515), the glycosidic form of this compound, is identified as 3,4-seco-betulinic acid, which is this compound itself. d-nb.info Since betulinic acid is derived from lupeol (B1675499), it is proposed that the direct triterpene precursor to this compound is 3,4-seco-lupeol. d-nb.info This suggests a biosynthetic route that involves the formation of lupeol from 2,3-oxidosqualene, followed by a significant ring-opening event.

Role of Oxidosqualene Cyclases (OSCs) in Triterpene Skeleton Formation

Oxidosqualene cyclases (OSCs) are crucial enzymes that catalyze the cyclization of the linear 2,3-oxidosqualene into various polycyclic triterpene skeletons. mdpi.com This step is a rate-limiting and determinative factor in the diversification of triterpenoids. d-nb.infopnas.org The formation of different triterpene scaffolds, such as lupeol, α-amyrin, and β-amyrin, is directed by specific OSCs through different conformational folding of the substrate. mdpi.comoup.com

In the context of this compound biosynthesis, a specific type of OSC is required to produce the lupeol skeleton. It has been suggested that plants like Eleutherococcus senticosus, a known source of this compound, may possess specialized OSC genes for the production of precursors like 3,4-seco-lupeol. d-nb.info These enzymes guide the intricate cyclization of 2,3-oxidosqualene to form the foundational lupane (B1675458) framework, which is then further modified. The characterization of OSCs from various plant species has revealed that while many produce a single primary product, some are multifunctional, capable of synthesizing a range of triterpene scaffolds. oup.comnih.gov

Enzymatic Modifications: Cytochrome P450 (CYP) and Uridine Diphosphate Glycosyltransferase (UGT) Activities

Following the formation of the initial triterpene skeleton by OSCs, a series of oxidative modifications are carried out by Cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for introducing hydroxyl groups and other functionalities to the triterpene backbone, leading to a vast diversity of compounds. In the biosynthesis of saponins (B1172615) in E. senticosus, numerous CYP families, including CYP72, CYP76, and CYP716, have been identified as being highly expressed. d-nb.info It is proposed that several CYP enzymes are involved in the hydroxylation and subsequent oxidative cleavage of the A-ring of the lupeol skeleton to form the characteristic 3,4-seco structure of this compound.

Uridine Diphosphate Glycosyltransferases (UGTs) are another critical class of enzymes in the biosynthesis of saponins. nih.gov They catalyze the attachment of sugar moieties from an activated sugar donor, such as UDP-glucose, to the triterpenoid (B12794562) aglycone. researchgate.netwikipedia.org This glycosylation step, which converts this compound into its glycoside form, chiisanoside, significantly impacts the compound's solubility and biological properties. Transcriptomic analysis of E. senticosus has identified numerous UGT sequences, and specific candidates have been suggested to be involved in saponin (B1150181) biosynthesis based on their expression patterns. researchgate.net

Table 1: Key Enzyme Families in this compound Biosynthesis

Enzyme Family Function Precursor/Substrate Product
Oxidosqualene Cyclases (OSCs) Cyclization of 2,3-oxidosqualene to form the triterpene skeleton. 2,3-Oxidosqualene Lupeol
Cytochrome P450 (CYPs) Oxidative modifications, including hydroxylation and ring cleavage. Lupeol 3,4-seco-lupeol derivatives
Uridine Diphosphate Glycosyltransferases (UGTs) Glycosylation of the aglycone. This compound Chiisanoside

Gene Expression Profiling in this compound Biosynthesis

Gene expression profiling is a powerful tool used to identify the genes responsible for the biosynthesis of specific secondary metabolites. thermofisher.com By analyzing the transcriptome of plants known to produce this compound, researchers can identify candidate genes encoding the enzymes involved in its formation. thermofisher.comnih.gov

In a study on E. senticosus, de novo sequencing of the leaf transcriptome led to the identification of all the genes of the mevalonate pathway required for saponin biosynthesis. researchgate.net Furthermore, a significant number of sequences for CYPs and UGTs were isolated. researchgate.net By examining the gene expression levels, often in response to elicitors like methyl jasmonate which can stimulate saponin production, scientists can pinpoint specific genes that are likely to be involved in the biosynthetic pathway of compounds like this compound. d-nb.inforesearchgate.net This approach has been instrumental in selecting candidate CYPs and UGTs for further functional characterization. researchgate.net

Biotransformation of Glycosidic Precursors to this compound

While plants synthesize this compound and its glycosides, these compounds can undergo further transformations, particularly within the human body.

This compound is often found in plants as its glycoside, chiisanoside. mdpi.com Chiisanoside can be converted back to its aglycone form, this compound, through hydrolysis. This process can be achieved chemically, for instance, by treatment with an alkaline solution. nih.gov This conversion is significant as the biological activities of the aglycone can differ from its glycosidic form.

The human gut microbiota plays a crucial role in the metabolism of many plant-derived compounds, including triterpenoid saponins. cjnmcpu.commdpi.com When chiisanoside is ingested, it can be metabolized by intestinal bacteria. jst.go.jpnih.gov Studies have shown that incubation of chiisanoside with human intestinal bacteria results in the production of this compound as the main metabolite. jst.go.jpnih.govchemfaces.com This biotransformation is a result of the enzymatic activity of the gut flora, which cleaves the sugar moieties from the chiisanoside molecule. This metabolic conversion by the gut microbiota is a critical step, as it can significantly influence the bioavailability and biological activity of the ingested compound. cjnmcpu.com

Structure Activity Relationship Sar Studies of Chiisanogenin and Its Derivatives

Comparative Biological Activities of Chiisanogenin and Related Glycosides

This compound is the aglycone (non-sugar) component of chiisanoside (B1257515), a major triterpenoid (B12794562) glycoside found in plants of the Acanthopanax species. researchgate.netresearchgate.net Research comparing the biological activities of the aglycone (this compound) and its parent glycoside (chiisanoside) reveals important SAR insights.

A key finding is that the aglycone form, this compound, often exhibits more potent activity than its glycoside counterpart. For instance, in studies evaluating anti-inflammatory effects, both chiisanoside and this compound demonstrated significant activity; however, this compound was found to be the more potent of the two. researchgate.netresearchgate.net This suggests that the presence of the sugar moiety in chiisanoside may hinder the molecule's interaction with its biological target, or that the aglycone form has better bioavailability at the site of action.

Chiisanoside itself has been reported to possess a wide range of biological activities, including anti-inflammatory, anti-hepatotoxic, anti-diabetic, and anti-viral properties. researchgate.net The enhanced potency of this compound in certain assays underscores the importance of the core triterpenoid skeleton for biological function.

CompoundChemical NatureReported Biological ActivitiesRelative Potency (Anti-inflammatory)
This compoundAglyconeAnti-inflammatory. researchgate.netresearchgate.netMore potent than Chiisanoside. researchgate.netresearchgate.net
ChiisanosideGlycosideAnti-inflammatory, anticancer, anti-hepatotoxic, anti-diabetic, anti-viral, antibacterial, lymphocytic proliferative effects. researchgate.netencyclopedia.pubLess potent than this compound. researchgate.netresearchgate.net

Identification of Pharmacophore Groups in this compound Structure

A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors, acceptors, hydrophobic centers, and aromatic rings—that are necessary for a molecule to interact with a specific biological target and exert its effect. slideshare.netunina.it For this compound, which belongs to the oleanane (B1240867) family of triterpenoids, the pharmacophore can be inferred from studies on related compounds. bibliotekanauki.pl

SAR studies on a large series of oleanane-type triterpenoids have identified several crucial pharmacophoric features for various biological activities. plos.org These key structural elements, which are present in this compound, include:

The Pentacyclic Triterpene Backbone : The rigid pentacyclic framework serves as the fundamental scaffold, correctly positioning the other functional groups for interaction with the target protein. plos.org

Hydrogen Bond Donor/Acceptor at C-3 : The hydroxyl group (-OH) at the C-3 position is a critical feature. It can act as both a hydrogen bond donor and acceptor, forming key interactions within the binding site of target enzymes or receptors. plos.org

Substituents at C-4 : The presence of small, hydrophobic substituents, such as the geminal methyl groups found at the C-4 position in the oleanane skeleton, is considered important for activity. plos.org

These features collectively define the basic pharmacophore for this class of compounds, and modifications to any of these sites can significantly alter biological activity.

Design and Synthesis of Novel this compound Analogs and Derivatives

The design and synthesis of novel analogs are guided by SAR principles to improve the therapeutic profile of a lead compound. While specific literature on the synthesis of a wide array of this compound analogs is limited, extensive work on the closely related oleanolic acid provides a strategic blueprint for potential modifications. mdpi.comredalyc.org Synthetic strategies generally focus on altering the core scaffold at specific positions to enhance activity or explore new pharmacological effects.

Common synthetic modifications for oleanane-type triterpenoids that could be applied to this compound include:

Modification at the C-3 Position : The C-3 hydroxyl group is a frequent target for derivatization. It can be oxidized to a ketone or converted into various esters or ethers to modulate polarity and binding interactions. mdpi.com

Modification at the C-28 Position : this compound possesses a primary alcohol at C-28 (a hydroxymethyl group). This group can be oxidized to an aldehyde or a carboxylic acid, the latter of which is present in the related oleanolic acid. redalyc.org This carboxylic acid function can then be converted to esters or amides to create a library of derivatives with diverse properties. mdpi.com

Introduction of Heterocyclic Rings : Fusing heterocyclic rings (like pyrazoles or isoxazoles) to the A-ring of the triterpenoid scaffold has been a successful strategy for generating potent inhibitors of various enzymes. plos.org

Furthermore, the synthesis of novel saponin (B1150181) analogs, where different sugar moieties are attached to the aglycone, represents another avenue for creating derivatives with potentially altered solubility, stability, and biological activity. mdpi.comresearchgate.net

Computational Approaches in SAR Elucidation (e.g., Molecular Docking)

Computational methods are powerful tools for elucidating SAR by simulating the interaction between a ligand and its protein target at a molecular level. nih.gov Molecular docking, in particular, predicts the preferred orientation and binding affinity of a molecule within the active site of a target protein. europeanreview.orgekb.eg

These approaches have been successfully applied to this compound and related oleanane triterpenoids:

This compound Docking Studies : Molecular docking and simulation studies have been utilized to investigate how this compound enhances GLUT4-mediated glucose uptake, providing a model of its interaction with relevant proteins in this pathway. ksbmb.or.kr

Oleanane Triterpene Docking : Docking studies on other oleanane-type triterpenes have been used to explain their acetylcholinesterase-inhibitory potential. mdpi.compreprints.org These studies reveal how the triterpenoid scaffold fits into the enzyme's active site and which amino acid residues are critical for binding, correlating well with experimentally observed inhibitory activities. mdpi.compreprints.org

Pharmacophore-Based Virtual Screening : The pharmacophore models derived from SAR data can be used to screen large databases of virtual compounds to identify new molecules with the potential for similar biological activity. unina.it

By combining experimental SAR data with computational modeling, researchers can gain a deeper understanding of the molecular basis of this compound's activity, identify key ligand-protein interactions, and rationally design the next generation of more effective derivatives. mdpi.comcolab.ws

Pharmacological Investigations and Mechanistic Elucidation of Chiisanogenin

Anti-inflammatory Bioactivities

Chiisanogenin has demonstrated significant anti-inflammatory effects in several studies. researchgate.netnih.gov Its mechanism of action involves the modulation of key inflammatory pathways and molecules.

Modulation of Inflammatory Mediators (Nitric Oxide, Prostaglandin (B15479496) E2, Inducible Nitric Oxide Synthase, Cyclooxygenase-2)

During inflammatory processes, the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) is significantly increased. pharm.or.jp These molecules are synthesized by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. pharm.or.jpjpp.krakow.pl Research has shown that this compound, along with its glycoside form chiisanoside (B1257515), can potently inhibit the production of both NO and PGE2. pharm.or.jpresearchgate.net This inhibitory effect is achieved by suppressing the expression of iNOS and COX-2 at both the protein and mRNA levels in a concentration-dependent manner. pharm.or.jpresearchgate.netd-nb.info The reduction in the release of NO and PGE2 is a direct consequence of the diminished transcription and subsequent protein expression of iNOS and COX-2. pharm.or.jp

Table 1: Effect of this compound on Inflammatory Mediators

MediatorEffect of this compoundMechanism
Nitric Oxide (NO)Inhibition of production pharm.or.jpresearchgate.netDownregulation of iNOS expression pharm.or.jpresearchgate.net
Prostaglandin E2 (PGE2)Inhibition of production pharm.or.jpresearchgate.netDownregulation of COX-2 expression pharm.or.jpresearchgate.net
Inducible Nitric Oxide Synthase (iNOS)Inhibition of protein and mRNA expression pharm.or.jpresearchgate.netSuppression of gene transcription pharm.or.jp
Cyclooxygenase-2 (COX-2)Inhibition of protein and mRNA expression pharm.or.jpresearchgate.netSuppression of gene transcription pharm.or.jp

Impact on Cellular Signaling Pathways (Nuclear Factor-kappa B, Extracellular Signal-Regulated Kinase, c-Jun N-terminal Kinase)

The anti-inflammatory effects of this compound are mediated through its influence on critical cellular signaling pathways. One of the primary targets is the nuclear factor-kappa B (NF-κB) pathway. pharm.or.jpfrontiersin.org this compound has been found to inhibit the activation of NF-κB induced by inflammatory stimuli. pharm.or.jpresearchgate.net This inhibition is associated with a reduction of the p65 protein in the nucleus. pharm.or.jp

Furthermore, this compound affects the mitogen-activated protein kinase (MAPK) signaling pathways, specifically the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways. pharm.or.jpplos.org It has been shown to inhibit the phosphorylation of ERK1/2 and JNK, which are involved in the activation of NF-κB. pharm.or.jp This suggests that the anti-inflammatory actions of this compound are, at least in part, due to the blockage of NF-κB activation through the modulation of ERK and JNK signaling. pharm.or.jp

Oxidative Stress Reduction and Antioxidant Mechanisms (Superoxide Dismutase, Glutathione (B108866) Peroxidase, Catalase Enhancement; Lipid Peroxidation and Hydroxy Radical Scavenging)

This compound has been shown to possess antioxidant properties that contribute to its anti-inflammatory effects. It can enhance the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione peroxidase (GPx), and catalase. nih.govresearchgate.nete-cep.org These enzymes play a crucial role in neutralizing reactive oxygen species (ROS). e-cep.orgnih.gov SOD converts superoxide radicals to hydrogen peroxide, which is then broken down by catalase and GPx. e-cep.org

In addition to boosting enzymatic defenses, this compound actively scavenges harmful free radicals. Research has demonstrated its ability to reduce lipid peroxidation and scavenge hydroxyl radicals. nih.govjournalarrb.comnih.gov By mitigating oxidative stress, this compound helps to protect cells and tissues from damage during inflammation. nih.gov

Antirheumatic Activity

The anti-inflammatory properties of this compound extend to its potential as an antirheumatic agent. Traditional uses of plants from the Acanthopanax species, from which this compound is derived, include the treatment of rheumatoid arthritis. researchgate.netpharm.or.jp

Modulation of Rheumatoid Arthritis Markers (C-Reactive Protein, Rheumatoid Arthritis Factors)

Studies in animal models of rheumatoid arthritis have shown that treatment with this compound can significantly reduce the levels of key inflammatory markers associated with the disease. nih.gov Specifically, it has been found to lower the levels of C-reactive protein (CRP) and rheumatoid arthritis (RA) factors. nih.govtandfonline.com CRP is a well-established biomarker of inflammation, and its reduction indicates a decrease in the systemic inflammatory response characteristic of rheumatoid arthritis. binasss.sa.crmedicalnewstoday.comnih.gov Rheumatoid factors are antibodies that can attack healthy tissues, and their reduction suggests a modulation of the autoimmune response in this condition. mayoclinic.org

Table 2: Effect of this compound on Rheumatoid Arthritis Markers

MarkerEffect of this compound
C-Reactive Protein (CRP)Significant reduction nih.gov
Rheumatoid Arthritis (RA) FactorsSignificant reduction nih.gov

Antiproliferative and Cytotoxic Activities on Cellular Models

Induction of Apoptosis

A primary mechanism behind the cytotoxic activity of this compound is the induction of apoptosis, or programmed cell death. Research on its precursor, chiisanoside, revealed that its antitumor activity in H22 tumor-bearing mice is achieved by promoting the apoptosis of tumor cells. rsc.orgrsc.org Investigations into a group of related triterpenoids, which includes this compound, showed they can effectively induce apoptosis in HepG2 liver cancer cells, as confirmed by Hoechst 33258 fluorescence staining and Annexin V-FITC/PI staining. rsc.orgrsc.org The process of apoptosis is a critical cellular pathway that removes damaged or cancerous cells, and its induction is a key strategy for many anticancer therapies. nih.gov

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. rsc.orgredalyc.org this compound and its glycoside precursor, chiisanoside, have been shown to inhibit this process. rsc.orgrsc.orgnih.gov Studies on chiisanoside demonstrated that its anti-tumor effect stems in part from its anti-angiogenesis activity. rsc.orgrsc.org This was further supported by findings that chiisanoside treatment decreased plasma levels of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates angiogenesis. rsc.org The inhibition of new blood vessel formation effectively starves tumors, preventing their growth and spread. redalyc.org

Modulation of Apoptotic and Anti-apoptotic Proteins (Bax, Caspase-3, Bcl-2, Vascular Endothelial Growth Factor)

The apoptotic activity of this compound and its related compounds is regulated through the modulation of key proteins involved in the cell death pathway.

Bax and Bcl-2 : The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 often determines a cell's fate. waocp.orgnih.govnih.gov An increase in the Bax/Bcl-2 ratio makes a cell more susceptible to apoptosis. nih.govresearchgate.net An immunohistochemical assay performed on H22 tumor-bearing mice treated with chiisanoside, the precursor to this compound, was used to determine its impact on Bax and Bcl-2, indicating these proteins are involved in its mechanism of action. rsc.org

Caspase-3 : Caspases are a family of protease enzymes crucial for the execution phase of apoptosis. elifesciences.orgnih.govnih.gov Caspase-3, in particular, is a key executioner caspase. elifesciences.orgnih.govnih.gov The antitumor mechanism of chiisanoside involves the activation of caspase-3, leading to the breakdown of cellular components and the organized death of the tumor cell. rsc.org

Vascular Endothelial Growth Factor (VEGF) : VEGF is a primary signaling protein that promotes angiogenesis. redalyc.orgnih.gov By stimulating the formation of new blood vessels, it plays a crucial role in tumor growth and survival. nih.gov Research has shown that treatment with chiisanoside significantly decreases the levels of VEGF in both plasma and tumor tissue. rsc.org This reduction in VEGF is a key component of the compound's anti-angiogenic and, consequently, its anti-tumor effects. rsc.org

Neuroprotective Potential and Mitochondrial Regulation

While much focus has been on its anticancer properties, emerging research highlights the neuroprotective potential of this compound's precursor, chiisanoside (CSS), particularly through its influence on mitochondrial health.

Promotion of Mitochondrial Biogenesis

Mitochondrial biogenesis, the process of generating new mitochondria, is essential for neuronal health, and its impairment is linked to neurodegenerative diseases like Parkinson's disease. bohrium.comresearcher.lifenih.gov Studies have shown that chiisanoside (CSS) can promote mitochondrial biogenesis, offering a neuroprotective effect. bohrium.comresearcher.life In a 6-hydroxydopamine (6-OHDA) neurotoxicity model, CSS treatment was found to restore the expression of peroxisome proliferator-activated receptor-gamma coactivator-1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis. bohrium.comnih.govresearchgate.net This restoration also increased the expression of downstream genes essential for mitochondrial function, such as NRF1 and TFAM. bohrium.com

Regulation of Specific Molecular Axes (miR-181a/Parkin/ZNF746/PGC-1α)

The mechanism by which chiisanoside (CSS) promotes mitochondrial biogenesis involves the precise regulation of a specific molecular pathway. bohrium.comresearcher.lifesciopen.comnih.gov Research has elucidated that the neuroprotective effect of CSS is primarily driven by its ability to modulate the miR-181a/Parkin/ZNF746/PGC-1α axis. bohrium.comresearcher.liferesearchgate.netdntb.gov.ua

The process unfolds as follows:

Inhibition of miR-181a : CSS treatment inhibits the expression of microRNA-181a (miR-181a), which is induced by neurotoxic stress. bohrium.comresearcher.life

Activation of Parkin : Since miR-181a targets and suppresses the protein Parkin, the inhibition of miR-181a leads to enhanced Parkin activity. bohrium.comresearcher.life

Degradation of ZNF746 : Activated Parkin promotes the ubiquitination and subsequent degradation of Zinc finger protein 746 (ZNF746). bohrium.comresearcher.life

Upregulation of PGC-1α : ZNF746 is a known inhibitor of PGC-1α. bohrium.comresearcher.life By degrading ZNF746, CSS effectively removes the brakes on PGC-1α, restoring its function. bohrium.comresearcher.lifenih.gov

This cascade ultimately enhances mitochondrial biogenesis, alleviates apoptosis, and protects neuronal cells from damage, highlighting a significant therapeutic potential for compounds derived from this pathway. bohrium.comresearcher.lifenih.gov

Modulation of Autophagy Pathways (LRP6/GSK3β axis)

Recent research has shed light on the role of chiisanoside derivatives in the modulation of autophagy, a cellular process of degradation and recycling of its own components. One study investigated a derivative of chiisanoside, a parent compound to this compound, and its protective effects against cisplatin-induced ototoxicity. nih.gov The findings suggest that this chiisanoside derivative activates autophagy through the Low-density lipoprotein receptor-related protein 6 (LRP6)/Glycogen synthase kinase 3 beta (GSK3β) signaling axis. nih.gov

GSK3β is a known key regulator of autophagy, and LRP6 has been demonstrated to attenuate GSK3β activity. nih.govresearcher.life In the context of cisplatin-induced damage, it was hypothesized that the chiisanoside derivative triggers the autophagic process by inhibiting GSK3β via LRP6 stimulation. nih.gov Experimental results supported this, showing an upregulation of the LRP6 gene and a downregulation of the GSK3β gene. nih.gov Further experiments using an inhibitor, LiCl, to suppress GSK3β expression, confirmed that inhibiting GSK3β could activate autophagy and protect cells from cisplatin-induced damage. mdpi.com Conversely, knocking down LRP6 eliminated the protective effect, reduced autophagy levels, and promoted apoptosis, underscoring the critical role of the LRP6/GSK3β axis in this process. mdpi.com While these specific findings relate to a chiisanoside derivative, they provide a mechanistic framework that may be relevant for related compounds like this compound.

Table 1: Key Proteins in the Chiisanoside Derivative-Modulated Autophagy Pathway

Protein Role in Pathway Effect of Compound
LRP6 Upstream positive regulator Upregulated
GSK3β Downstream negative regulator, inhibited by LRP6 Downregulated/Inhibited
Autophagy Cellular protective process Activated/Enhanced

This interactive table is based on findings from a study on a chiisanoside derivative. nih.govmdpi.com

Influence on Stress Response Pathways (MAPK signaling pathway)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial mediator of cellular responses to a variety of external stimuli and stresses, including inflammation and oxidative stress. nih.gov Investigations into chiisanoside, the glycoside precursor of this compound, have demonstrated its ability to modulate this pathway. In a study on acetaminophen-induced liver injury, chiisanoside exhibited hepatoprotective effects by regulating the MAPK and NF-κB signaling pathways, thereby inhibiting inflammation and oxidative stress. nih.gov

Further research has indicated that the anti-inflammatory activity of chiisanoside is linked to this regulatory capacity. nih.gov For instance, a derivative of chiisanoside was found to inhibit bladder cancer progression by negatively regulating the p38 MAPK pathway. researchgate.net Additionally, fermented extracts of Acanthopanax sessiliflorus, a natural source of this compound, were shown to activate the ERK MAPK signaling pathway, a key component of the MAPK cascade, in immune cells. mdpi.com These findings collectively suggest that this compound and its related compounds can influence the MAPK signaling pathway, which is a central element in managing cellular stress and inflammation. nih.govnih.gov

Table 2: Influence of Chiisanoside and Derivatives on MAPK Pathway Components

Compound/Extract Pathway Component Observed Effect Context
Chiisanoside (CSS) MAPK pathway Regulation Acetaminophen-induced liver injury nih.gov
Chiisanoside derivative p38 MAPK Negative regulation Bladder cancer progression researchgate.net
Fermented A. sessiliflorus Extract ERK MAPK Activation/Phosphorylation Immune cell activation mdpi.com

This interactive table summarizes findings on the modulation of MAPK signaling by chiisanoside and related substances.

Anti-Arrhythmic Activity

Regulation of Ion Channel Activities (Na+-K+-ATPase, Ca2+-Mg2+-ATPase)

This compound has been identified as having potent anti-arrhythmic properties. A study evaluating several 3,4-seco-lupane triterpenes, including this compound (CSG), demonstrated their effectiveness in a barium chloride-induced arrhythmia model in rats. nih.gov The mechanism of anti-arrhythmic drugs often involves the modulation of cardiac ion channels, which are responsible for generating the cardiac action potential. nih.govrythmopole.paris

In the study, the levels of key ion-transporting enzymes, namely Na+-K+-ATPase and Ca2+-Mg2+-ATPase, were measured in the myocardial tissue of the rats. nih.gov These ATPases are crucial for maintaining the electrochemical gradients across the cardiomyocyte membrane, which is essential for normal cardiac excitability and contraction. mdpi.comnih.govtaylorfrancis.com The investigation found that treatment with the 3,4-seco-lupane triterpenes, including this compound, had a significant impact on these enzyme activities in the context of induced arrhythmia, suggesting that their anti-arrhythmic effects are mediated, at least in part, through the regulation of these ion pumps. nih.gov

Table 3: Effect of 3,4-seco-lupane Triterpenes (including this compound) on Myocardial ATPase Activity in an Arrhythmia Model

Enzyme Function Role in Arrhythmia Investigated Effect
Na+-K+-ATPase Maintains Na+ and K+ gradients Altered activity can lead to excitability changes Modulated by triterpene treatment nih.gov
Ca2+-Mg2+-ATPase Regulates intracellular Ca2+ levels Dysregulation affects contraction and signaling Modulated by triterpene treatment nih.gov

This interactive table is based on findings from a study investigating the anti-arrhythmic effects of a group of triterpenes including this compound. nih.gov

Modulation of Apoptosis-related Proteins in Arrhythmia Context

Apoptosis, or programmed cell death, is a physiological process that can become pathological and contribute to the development of various cardiac conditions, including arrhythmias. nih.gov Research has explored the anti-arrhythmic effects of 3,4-seco-lupane triterpenes, such as this compound, in models where arrhythmia was induced. nih.gov As part of this investigation, the study also performed an evaluation of cytotoxicity and apoptosis. nih.gov

The broader study noted that changes in the expression of Protein Kinase A (PKA) and related proteins were detected. nih.gov While PKA is primarily known as a signaling molecule, it can influence cell survival and apoptotic pathways. The link between cellular apoptosis and the pathophysiology of arrhythmias is an area of ongoing research, with evidence suggesting that the loss of cardiomyocytes via apoptosis can contribute to the electrical instability that underlies arrhythmogenesis. nih.gov The investigation into this compound's effects within an arrhythmia model that also assesses apoptosis points towards a potential role in modulating cell survival pathways in the heart. nih.gov

Enzyme Inhibition Studies

H+/K+ ATPase Inhibition

The gastric hydrogen potassium ATPase (H+/K+ ATPase) is the enzyme responsible for the final step of acid secretion in the stomach. wikipedia.orgnih.gov Inhibition of this proton pump is a primary strategy for treating acid-related gastrointestinal disorders. wikipedia.org Research into the biological activities of this compound and its parent compound, chiisanoside, has revealed a significant inhibitory effect on this enzyme.

A study investigating the metabolism of chiisanoside by human intestinal bacteria found that this compound is a primary metabolite. jst.go.jp Crucially, the study reported that H+/K+ ATPase was more potently inhibited by this compound than by chiisanoside . jst.go.jp This finding indicates that the metabolic conversion of chiisanoside to its aglycone form, this compound, enhances its activity as a proton pump inhibitor. This direct enzymatic inhibition highlights a specific molecular target for this compound with potential therapeutic implications.

Table 4: Comparative Inhibition of H+/K+ ATPase

Compound Relationship H+/K+ ATPase Inhibition Potency
Chiisanoside Parent glycoside Potent
This compound Metabolite of Chiisanoside More potent than Chiisanoside jst.go.jp

This interactive table summarizes findings on the H+/K+ ATPase inhibitory activity of this compound and its precursor. jst.go.jp

Xanthine (B1682287) Oxidase Inhibition

Research into the pharmacological profile of this compound has identified its potential as an inhibitor of xanthine oxidase, an enzyme pivotal in purine (B94841) metabolism and a key target in the management of hyperuricemia and gout. Investigations have demonstrated that this compound exhibits inhibitory effects on this enzyme.

Detailed Research Findings

Studies have qualitatively confirmed the xanthine oxidase inhibitory activity of this compound. Research conducted on compounds derived from the leaves of Acanthopanax chiisanensis revealed that both chiisanoside and its aglycone, this compound, inhibited xanthine oxidase activity. researchgate.netnih.gov In this research, this compound was found to be more potent in its anti-inflammatory effects than its glycoside precursor, chiisanoside. researchgate.netnih.gov The inhibition of xanthine oxidase is a contributing factor to the anti-inflammatory and reactive oxygen species scavenging properties observed for these compounds. researchgate.netnih.gov

Despite the confirmation of its inhibitory action, detailed quantitative data, such as the half-maximal inhibitory concentration (IC₅₀) value for this compound against xanthine oxidase, are not available in the reviewed scientific literature. Furthermore, mechanistic studies to elucidate the specific type of enzyme inhibition (e.g., competitive, non-competitive, or mixed) have not been reported.

Advanced Research Methodologies in Chiisanogenin Studies

In Vitro Experimental Models

In vitro models are fundamental for the initial assessment of a compound's biological activity, providing a controlled environment to study cellular and molecular mechanisms. epo-berlin.com These systems, which include immortalized cell lines and primary cells, are essential for preliminary screening and hypothesis generation in Chiisanogenin research. nih.gov

Immortalized cell lines offer a reproducible and readily available system for studying the effects of this compound. nih.gov Researchers utilize various cell lines to model specific diseases or biological processes. For instance, in neuroprotection studies, the human neuroblastoma SH-SY5Y cell line is used to create models of neurotoxicity, such as those induced by 6-hydroxydopamine (6-OHDA) to mimic Parkinson's disease. nih.govbohrium.com In the context of inflammation, murine macrophage (RAW 264.7) and microglia (BV2) cell lines are stimulated with lipopolysaccharide (LPS) to investigate the anti-inflammatory properties of compounds. mdpi.com For hearing loss research, the House Ear Institute-Organ of Corti 1 (HEI-OC1) auditory cell line is used in models of cisplatin-induced ototoxicity. frontiersin.org

A variety of assays are performed on these cell lines to measure specific outcomes. Cell viability and cytotoxicity are commonly assessed using MTT or CCK-8 assays, which measure metabolic activity. frontiersin.orgupd.edu.ph Apoptosis, or programmed cell death, is quantified through methods like the TUNEL assay and flow cytometry using Annexin V/Propidium Iodide staining. nih.govupd.edu.ph Other key analyses include measuring reactive oxygen species (ROS) levels, mitochondrial membrane potential, and the expression of specific proteins via Western blotting and inflammatory mediators through ELISA. bohrium.commdpi.comfrontiersin.org

Table 1: Examples of Cell Line-Based Assays in Research on this compound and its Precursor

Cell Line Model System Assay Type Research Focus Findings Citations
SH-SY5Y 6-OHDA-Induced Neurotoxicity Cell Viability, Apoptosis (TUNEL, Flow Cytometry), ROS Detection, Western Blot Neuroprotection (Parkinson's Disease) Pretreatment with the precursor, Chiisanoside (B1257515), improved cell viability, reduced apoptosis, and decreased ROS levels. nih.govbohrium.com nih.govbohrium.com
HEI-OC1 Cisplatin-Induced Ototoxicity Cell Viability (CCK-8), Western Blot, Immunofluorescence Otoprotection This compound and its derivatives showed protective effects against cisplatin-induced cell damage. frontiersin.org frontiersin.org
RAW 264.7 & BV2 LPS-Induced Inflammation NO Production, PGE2, Pro-inflammatory Cytokines (ELISA), Protein Expression (Western Blot) Anti-inflammatory & Anti-neuroinflammatory Derivatives of this compound inhibited the production of inflammatory mediators like NO, PGE2, TNF-α, and IL-6. mdpi.com mdpi.com
H22 Hepatocellular Carcinoma In vivo tumor model, not cell-based assay in this study Anti-tumor Activity Chiisanoside inhibited tumor growth in a mouse model. rsc.org rsc.org

Primary cells are isolated directly from living tissue and are used to create culture systems that more closely mimic the in vivo physiological state. thermofisher.comnih.goveppendorf.com While having a finite lifespan, they are considered a superior experimental platform for many studies because they retain the characteristics of their tissue of origin. nih.goveppendorf.com The use of primary cell cultures allows for the study of organismal physiology at the cellular level, which is particularly useful for species that are difficult to study under natural conditions. nih.govnih.gov These models are valuable in diverse research areas, including cancer research, virology, and toxicity testing. kosheeka.com Although specific studies detailing the exclusive use of primary cell cultures for this compound were not predominant in the reviewed literature, this methodology represents a crucial step for validating findings from cell lines and providing more physiologically relevant data before moving to in vivo studies. thermofisher.com

Cell Line-Based Assays

In Vivo Animal Models for Pharmacological Evaluation

In vivo animal models are indispensable for evaluating the systemic effects, efficacy, and pharmacological properties of a compound in a whole, living organism. frontiersin.orgnih.gov These models are critical in preclinical research to bridge the gap between laboratory discoveries and potential human applications. nih.gov

To investigate this compound's therapeutic potential, researchers use well-established, disease-specific animal models that replicate aspects of human pathology. For assessing anti-inflammatory activity, rat models of inflammation are induced using agents like carrageenan and Freund's complete adjuvant (FCA). researchgate.net In these models, oral administration of this compound and its precursor produced significant anti-inflammatory effects. researchgate.net

For neurodegenerative diseases, such as Parkinson's, neurotoxicity can be induced in organisms like Caenorhabditis elegans and other animal models to study the protective effects on dopaminergic neurons and associated behaviors. nih.govbohrium.com In the field of oncology, tumor-bearing mouse models, such as those with H22 hepatocellular carcinoma, are used to assess the anti-tumor and anti-angiogenic activity of related compounds in vivo. rsc.org To study potential treatments for Alzheimer's disease, transgenic mouse models like the 5xFA are utilized. nih.gov Furthermore, to evaluate otoprotective effects, a mouse model of cisplatin-induced ototoxicity can be established, where the compound's ability to prevent hearing loss and spiral ganglion damage is assessed. frontiersin.org

Table 2: Selected Disease-Specific Animal Models in this compound-Related Research

Animal Model Disease/Condition Modelled Compound Tested Key Findings Citations
Rat Carrageenan-induced paw edema This compound & Chiisanoside Demonstrated significant anti-inflammatory effects. researchgate.net researchgate.net
Rat Freund's Complete Adjuvant (FCA)-induced arthritis This compound & Chiisanoside Showed potent anti-inflammatory activity. researchgate.net researchgate.net
Mouse Cisplatin-induced ototoxicity This compound derivative Alleviated abnormal hearing and spiral ganglion damage. frontiersin.org frontiersin.org
C. elegans 6-OHDA-induced neurotoxicity Chiisanoside Protected dopaminergic neurons from damage and improved behavioral deficits. bohrium.com bohrium.com
Mouse H22 tumor-bearing model Chiisanoside Exhibited significant inhibition of tumor growth. rsc.org rsc.org

Translational animal models are those specifically chosen and designed to predict human response to a therapy, forming a critical link in the "bench to bedside" continuum. nih.gov The disease-specific models mentioned previously, such as the FCA-induced arthritis model in rats and the 5xFAD transgenic mouse model for Alzheimer's, serve as translational tools because they mimic key aspects of the human disease pathophysiology. researchgate.netnih.govresearchgate.net The value of an animal model for translational research depends on how well it replicates the human condition and predicts clinical outcomes. researchgate.netbund.de While challenges exist due to physiological differences between species, these models are essential for making informed decisions about which drug candidates should proceed to human clinical trials. nih.govresearchgate.net The use of such models allows for the evaluation of a compound's efficacy in a complex biological system, providing data that is more comprehensive than in vitro tests alone. frontiersin.org

Disease-Specific Preclinical Models

Omics Technologies and High-Throughput Screening

Modern drug discovery and mechanism-of-action studies increasingly rely on large-scale data generation and analysis techniques. frontiersin.org Omics technologies and high-throughput screening (HTS) are pivotal in this regard, enabling a broad and systematic investigation of the biological effects of compounds like this compound. humanspecificresearch.orgecetoc.org

Omics technologies provide a global view of molecular changes within a biological system. nih.govnih.gov These include genomics, transcriptomics (gene expression), proteomics (protein expression), and metabolomics. frontiersin.orghumanspecificresearch.org In the study of a this compound derivative's otoprotective effects, for example, RNA sequencing (transcriptomics) was employed on HEI-OC1 cells. frontiersin.org This powerful technique revealed the compound's regulatory effects on gene expression, identifying that it activates autophagy pathways to counteract cisplatin-induced damage. frontiersin.org Such approaches provide comprehensive, unbiased insights into the compound's molecular mechanisms. nih.gov

High-Throughput Screening (HTS) is an automated process used in drug discovery to test thousands to millions of compounds for a specific biological activity. bmglabtech.comwikipedia.org This methodology uses robotics, sensitive detectors, and data processing software to rapidly identify "hits" from large compound libraries. bmglabtech.comwikipedia.org Natural product libraries, which would include this compound and its derivatives, are frequently screened using HTS to discover novel therapeutic leads. frontiersin.orgksbmb.or.kr The process is applicable to various target types, including enzymes and cellular signaling pathways, using biochemical or cell-based assays in a miniaturized format, such as 384- or 1536-well plates. wikipedia.orggenedata.com While specific large-scale HTS campaigns for this compound are not detailed in the provided context, this methodology represents the starting point for the discovery and optimization phase of many modern therapeutic compounds.

Transcriptomics (RNA Sequencing, Quantitative Polymerase Chain Reaction)

Transcriptomics is the study of the complete set of RNA transcripts produced by an organism or cell under specific conditions. mdpi.compsomagen.com By analyzing the transcriptome, researchers can determine which genes are active and quantify their expression levels, offering insights into how a compound like this compound modulates cellular function. wikipedia.org

RNA Sequencing (RNA-Seq): This powerful, high-throughput sequencing technique provides a comprehensive snapshot of the entire transcriptome. psomagen.comuio.no It allows for the identification of not only known genes but also novel transcripts, splice variants, and gene fusions that are affected by a given treatment. psomagen.com In the context of this compound, RNA-Seq can be applied to cells or tissues treated with the compound to generate a global profile of differentially expressed genes. For instance, transcriptomic analyses have been conducted on plants known to contain this compound, such as Siberian ginseng, to understand the biosynthesis of their active components. dntb.gov.uarsc.org Such approaches could be adapted to reveal the broader regulatory effects of this compound on cellular pathways in human or animal models. nih.gov

Quantitative Polymerase Chain Reaction (qPCR): Also known as real-time PCR (RT-PCR), qPCR is a targeted approach used to measure the expression of specific genes of interest with high sensitivity and accuracy. dovepress.commedsci.org It works by amplifying and quantifying a targeted DNA molecule in real-time. medsci.orgveupathdb.org This technique is often used to validate the findings from broader transcriptomic analyses like RNA-Seq. rsc.org For example, after a network pharmacology study identifies potential gene targets for a plant extract containing this compound, qPCR can be employed to confirm that the expression of these specific genes is indeed altered by the treatment. innatedb.com

Research TechniqueDescriptionApplication in this compound Research
RNA Sequencing (RNA-Seq) High-throughput sequencing of all RNA in a sample to profile the entire transcriptome. wikipedia.orguio.noIdentifies all genes and pathways whose expression is altered by this compound, providing a global view of its mechanism.
Quantitative PCR (qPCR) Amplifies and quantifies specific RNA sequences to measure the expression of a few genes at a time. dovepress.comveupathdb.orgValidates the differential expression of specific target genes identified through RNA-Seq or other screening methods.

Metabolomics (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry)

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. uzh.ch It provides a direct functional readout of cellular activity and physiological state.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS): This highly sensitive and high-resolution analytical technique is a cornerstone of modern metabolomics. geneontology.orgcd-genomics.com UPLC separates complex mixtures of metabolites with high efficiency, while the QTOF-MS accurately measures the mass-to-charge ratio of the molecules, allowing for their precise identification and quantification. geneontology.org In this compound research, UPLC-QTOF-MS is crucial for the phytochemical analysis of plant extracts, enabling the characterization and quantification of this compound and related saponins (B1172615). researchgate.net Studies have utilized this method to optimize the isolation of this compound from the leaves of Eleutherococcus sessiliflorus by accurately tracking its concentration under various extraction conditions. researchgate.net While primarily used for identification, this technique could also be applied to understand the broader metabolic perturbations in a biological system following treatment with purified this compound, revealing its impact on endogenous metabolic pathways. uio.nouzh.ch

Proteomics

Proteomics involves the large-scale analysis of the proteome—the entire set of proteins expressed by a genome. psomagen.comwikipedia.org Since proteins are the primary functional molecules in the cell, proteomics offers direct insight into the molecular mechanisms through which compounds like this compound exert their effects. frontiersin.org Proteomic approaches can identify changes in protein expression, post-translational modifications, and protein-protein interactions. wikipedia.org

Research into plant stress responses and the mechanisms of traditional medicines frequently employs proteomics to identify key proteins and pathways modulated by bioactive compounds. frontiersin.orgmurdoch.edu.au For example, a presentation slide has linked this compound with label-free chemical proteomics, suggesting its use in studying the compound's effect on glucose metabolism. This implies that proteomic studies are being used to identify the specific proteins that are altered following this compound treatment, thereby elucidating its mechanism of action at the protein level.

Computational and Systems Biology Approaches

Computational and systems biology approaches integrate experimental data with computational models to understand the complex interactions within biological systems. These methods are invaluable for deciphering the multi-target, multi-pathway nature of natural compounds like this compound.

Network Pharmacology

Network pharmacology is an emerging discipline that analyzes the relationships between drugs, targets, and diseases from a network perspective. mdpi.comnih.gov This approach is particularly well-suited for studying compounds from traditional medicine, which often act on multiple targets rather than a single one. nih.govbenthamscience.com The process involves identifying the potential protein targets of a compound using computational databases, constructing a network of these targets, and analyzing the network to reveal the compound's mechanism of action. nih.gov

In the context of this compound and its plant sources, network pharmacology has been used to predict and analyze its therapeutic targets. ksbmb.or.kr These analyses help to build a "compound-target-pathway" network, which can explain the observed pharmacological effects, such as anti-inflammatory or neuroprotective activities, by identifying the key proteins and cellular pathways modulated by the compound. mdpi.com

Pathway Enrichment Analysis (Gene Ontology, Kyoto Encyclopedia of Genes and Genomes)

Once a set of potential gene or protein targets has been identified through transcriptomics, proteomics, or network pharmacology, pathway enrichment analysis is used to determine which biological pathways or functions are statistically overrepresented in that set.

Gene Ontology (GO): GO analysis provides a standardized vocabulary to describe the functions of genes and proteins across three domains: Biological Process, Cellular Component, and Molecular Function. veupathdb.orginnatedb.comgeneontology.org Enrichment analysis identifies GO terms that are more prevalent in a list of target genes than would be expected by chance, suggesting the key biological processes affected by the compound. sdstate.edu

Kyoto Encyclopedia of Genes and Genomes (KEGG): KEGG is a database of manually drawn pathway maps representing current knowledge of molecular interaction and reaction networks. genome.jpmacrogen.com KEGG pathway analysis maps the target genes to these pathways to identify those that are significantly impacted. medsci.orgresearchgate.net

In studies involving plant extracts containing this compound, GO and KEGG analyses of predicted targets have identified several key signaling pathways. These include the regulation of the mitogen-activated protein kinase (MAPK) cascade, the tumor necrosis factor (TNF) signaling pathway, and the FoxO signaling pathway, providing a mechanistic basis for the observed biological activities. medsci.org

AnalysisDescriptionExamples of Identified Pathways for this compound-related Extracts
Gene Ontology (GO) Categorizes target genes based on biological processes, cellular components, and molecular functions. veupathdb.orginnatedb.comRegulation of cell adhesion, Autophagy, Regulation of MAPK cascade. medsci.org
KEGG Pathway Maps target genes to known molecular interaction and reaction pathways. genome.jpFoxO signaling pathway, TNF signaling pathway, NOD-like receptor signaling pathway. medsci.org

Molecular Dynamics Simulations

Molecular dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. nih.govmdpi.com In pharmacology, MD simulations provide detailed, dynamic insights into how a ligand (like this compound) interacts with its protein target at an atomic level. nih.govirbbarcelona.org This technique can predict the stability of the ligand-protein complex, identify key amino acid residues involved in binding, and elucidate the conformational changes that occur upon binding. dovepress.comnih.gov

While extensive MD simulation data for this compound is not widely published, related computational techniques like molecular docking have been applied. A molecular docking study investigated the binding of compounds related to this compound to human monoamine oxidase A (hMAO-A) and B (hMAO-B), enzymes relevant to neurological disorders. The results revealed that these compounds had a higher binding affinity for hMAO-B, suggesting a potential mechanism for neuroprotective effects. researchgate.net Such computational studies are critical for prioritizing compounds and guiding further experimental validation.

Future Perspectives and Research Directions for Chiisanogenin

Exploration of Novel Biological Activities

Chiisanogenin, a 3,4-seco-lupane triterpenoid (B12794562), has a documented profile of several beneficial pharmacological activities, including anti-inflammatory, antibacterial, and antiplatelet aggregation effects. nih.gov Its primary glycoside, chiisanoside (B1257515), has also been extensively studied for anti-inflammatory, anti-hepatotoxic, anti-diabetic, and anti-viral properties. researchgate.net Future research is poised to build on this foundation and explore novel therapeutic applications for this compound.

Emerging areas of significant interest include:

Neuroprotection: While the parent compound chiisanoside has been investigated for its neuroprotective effects, particularly in models of Parkinson's disease, the specific role of its aglycone, this compound, is a promising area for future study. nih.gov Research into its potential to mitigate neuroinflammation—a process involving the activation of glial cells and the release of inflammatory mediators that contributes to neurodegenerative diseases—is a key direction. mdpi.comfrontiersin.orgnih.govamericanbrainfoundation.orgfrontiersin.org Understanding its ability to cross the blood-brain barrier and modulate pathways like NF-κB, which is central to neuroinflammation, will be critical. nih.gov

Cardioprotection: Related 3,4-seco-lupane triterpenoids have demonstrated protective effects against cardiomyocyte injury. nih.gov This suggests that this compound could be a candidate for developing therapies for cardiovascular conditions. Future studies should investigate its ability to protect cardiac cells from injury, potentially through the activation of cell survival pathways like the PI3K/Akt pathway, which is known to be crucial for preserving cardiac function and inhibiting apoptosis in myocardial injury. nih.govnih.govresearchgate.net

Antitumor Activity: Research on chiisanoside has shown significant antitumor effects, including the enhancement of tumor cell apoptosis. Direct and comprehensive investigation into this compound's anticancer potential across various cancer cell lines is a logical and critical next step.

Metabolic Regulation: Initial findings suggest that compounds from Eleutherococcus sessiliflorus, including this compound, have the potential to improve glucose metabolism. researchgate.net Further exploration of this compound's effect on pathways like GLUT4-mediated glucose uptake could lead to new approaches for managing metabolic disorders. ksbmb.or.kr

Development of Optimized Analogs for Specific Molecular Targets

While research to date has largely focused on the isolation and activity of naturally occurring this compound, a significant future direction lies in the field of medicinal chemistry with the development of optimized analogs. Analog synthesis involves creating new molecules that are structurally similar to the original compound but are modified to enhance specific properties. youtube.comyoutube.com

The primary goals for developing this compound analogs would be to:

Increase Potency: Modify the structure to achieve the desired biological effect at lower concentrations.

Enhance Selectivity: Engineer the molecule to interact more specifically with a single molecular target (e.g., a particular enzyme or receptor), thereby reducing the potential for off-target side effects.

Improve Pharmacokinetic Properties: Alter the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile, leading to better bioavailability and a more favorable duration of action in the body. nih.gov

This synthetic approach allows for the creation of a library of related compounds that can be screened for superior activity against specific diseases. For instance, analogs could be designed to more effectively inhibit pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) or to better activate cardioprotective signaling pathways. researchgate.net Although the synthesis of this compound analogs is not yet widely reported in the literature, it represents a rational and promising strategy to translate the compound's natural bioactivity into targeted therapeutic agents.

Elucidation of Unexplored Mechanistic Pathways

A deeper understanding of how this compound exerts its effects at a molecular level is crucial for its development as a therapeutic agent. While some mechanisms have been explored for its parent glycoside, chiisanoside, many of the specific pathways for this compound remain to be elucidated.

Key future research should focus on:

Inflammatory Signaling Cascades: Chiisanoside has been shown to inhibit the production of nitric oxide (NO), prostaglandins (B1171923) (PGE2), and pro-inflammatory cytokines like TNF-α and IL-1β by blocking the activation of the NF-κB pathway and the phosphorylation of ERK and JNK kinases. pharm.or.jp A critical area of future research is to determine if this compound, its aglycone, acts via the same or different mechanisms and to identify its direct molecular targets within these cascades.

Cell Survival and Apoptosis Pathways: In the context of cardioprotection and anticancer activity, investigating this compound's influence on the PI3K/Akt/mTOR signaling pathway is a high priority. mdpi.comresearchgate.net This pathway is a central regulator of cell growth, proliferation, and survival, and its modulation can prevent apoptosis in healthy cells (like cardiomyocytes) or induce it in cancer cells. nih.govnih.gov

Autophagy Regulation: Recent studies on derivatives from Acanthopanax sessiliflorus have highlighted the role of autophagy—a cellular recycling process—in protecting against cisplatin-induced ototoxicity. frontiersin.org Transcriptome analysis in these studies pointed to the Wnt and autophagy signaling pathways as being significantly affected. frontiersin.org Exploring whether this compound can modulate autophagy is a novel and exciting avenue that could have implications for a wide range of diseases, from neurodegeneration to cancer.

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a holistic view of this compound's biological effects, future research must move beyond single-pathway analysis and embrace a systems biology approach. nih.govnih.govresearchgate.netplos.org This involves the integration of multiple high-throughput "omics" datasets to create a comprehensive picture of the molecular changes induced by the compound. frontiersin.org

A multi-omics strategy for this compound research would include:

Genomics: To identify any genetic variations that might influence an individual's response to the compound.

Transcriptomics: To analyze changes in gene expression (mRNA levels) in cells or tissues upon treatment with this compound. This can reveal which cellular programs are activated or deactivated, pointing towards novel mechanisms and biological activities. frontiersin.org

Proteomics: To identify changes in the levels and post-translational modifications of proteins, revealing the direct targets of this compound and its downstream effects on cellular machinery. frontiersin.org

Metabolomics: To measure changes in the levels of small-molecule metabolites (e.g., lipids, amino acids, sugars), providing a functional readout of the compound's impact on cellular metabolism. frontiersin.orgnih.gov

By integrating these datasets, researchers can construct detailed models of the biological networks that this compound modulates. uic.eduresearchgate.net This systems-level understanding is essential for predicting the compound's effects, identifying potential biomarkers for its activity, and uncovering novel therapeutic applications that may not be apparent from traditional, more targeted research approaches. frontiersin.org

Q & A

Q. What steps ensure reproducibility in this compound’s anti-AGE (advanced glycation end-product) studies?

  • Methodological Answer : Standardize AGE formation assays using BSA-glucose/fructose models (37°C, 4 weeks). Measure fluorescence (ex/em: 370/440 nm) and correlate with this compound concentration (1–50 µM). Include positive controls (aminoguanidine) and validate via LC-MS detection of specific AGEs (e.g., CML, pentosidine) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.